molecular formula C11H12F3N B13945015 N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline

N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13945015
M. Wt: 215.21 g/mol
InChI Key: MEDPRUOBXLEPCV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of aromatic amines It features a trifluoromethyl group and a cyclopropyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methyl-N-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction of this compound can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a model compound for designing new drugs with improved efficacy and selectivity.

Medicine: The compound’s potential medicinal applications include its use as a precursor for developing new therapeutic agents. Its unique chemical properties can be exploited to create drugs with enhanced pharmacokinetic profiles.

Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its incorporation into polymers and coatings can enhance their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • N-methyl-4-(trifluoromethyl)aniline
  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
  • N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline

Comparison:

  • N-methyl-4-(trifluoromethyl)aniline: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Contains a nitro group instead of a methyl group, leading to different reactivity and potential applications.
  • N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline: Features a cyclopropylmethyl group, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N/c1-8-2-4-9(5-3-8)15(10-6-7-10)11(12,13)14/h2-5,10H,6-7H2,1H3

InChI Key

MEDPRUOBXLEPCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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